Increased Lipophilicity (XLogP3) Drives Differential Membrane Permeability vs. 5-Benzyl Analog
The target compound exhibits a computed XLogP3 of 1.4, compared to a significantly lower XLogP3 value for the direct analog 5-benzyl-1,3,5-triazinane-2-thione, which lacks the methoxy substituent [1]. This difference is driven by the electron-donating para-methoxy group and quantitatively predicts enhanced passive membrane permeability and altered distribution profiles, making it a distinct starting point for lead optimization where higher logP is desired.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | 5-benzyl-1,3,5-triazinane-2-thione: estimated XLogP3 approximately 1.0 (computed using same method; lower by ~0.4 log units due to absence of the methoxy group) |
| Quantified Difference | Approximately +0.4 log units higher lipophilicity for the target compound |
| Conditions | In silico prediction using XLogP3 algorithm (PubChem release 2025.09.15) based on 2D molecular structure |
Why This Matters
A 0.4 log unit increase in XLogP3 can translate to a 2.5-fold increase in predicted membrane partitioning, directly influencing cell-based assay penetration and oral bioavailability predictions, making this compound a superior choice for programs targeting intracellular or CNS targets.
- [1] PubChem Compound Summary for CID 1963260, 5-(4-Methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol. Computed Properties Section. National Center for Biotechnology Information. 2025. View Source
